JZL184 is a synthetic compound classified as a selective inhibitor of monoacylglycerol lipase (MAGL) [, , , , , , , , , , , , , ]. It is primarily used in scientific research to investigate the role of the endocannabinoid system, specifically the 2-arachidonoylglycerol (2-AG) signaling pathway, in various biological processes. [, , , , , , , , , ] JZL184 serves as a valuable tool for researchers to understand the impact of increased 2-AG levels on different physiological and pathological conditions. [, , , , , , , , , ]
The synthesis of JZL 184 involves several key steps that ensure its potency and selectivity as a monoacylglycerol lipase inhibitor. The synthetic route typically includes:
The molecular structure of JZL 184 features several distinct functional groups that contribute to its biological activity:
The structural integrity is crucial for its interaction with the active site of monoacylglycerol lipase, particularly through covalent bonding with serine residues .
JZL 184 primarily functions through irreversible inhibition of monoacylglycerol lipase via carbamoylation:
The primary mechanism by which JZL 184 exerts its effects involves:
Experimental data indicate that administration of JZL 184 leads to significant behavioral changes in animal models, consistent with enhanced endocannabinoid signaling .
JZL 184 exhibits several notable physical and chemical properties:
These properties are crucial for its application in both in vitro and in vivo studies .
JZL 184 has diverse applications in scientific research:
JZL184 (4-Nitrophenyl 4-(dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate) inhibits MAGL through covalent modification of the enzyme’s catalytic serine nucleophile (Ser122). This irreversible carbamoylation blocks MAGL’s ability to hydrolyze 2-arachidonoylglycerol (2-AG), the primary endocannabinoid in the central nervous system. Mass spectrometry studies confirm that JZL184 forms a stable adduct with the active-site peptide (amino acids 110–160), with no detectable decarbamoylation over 30 hours in vitro [1]. Mutagenesis experiments (MAGL-S122A) further validate Ser122 as the exclusive site of inhibition [1]. This mechanism elevates 2-AG levels by >8-fold in the brain following acute administration (16–40 mg/kg) [1] [7].
The inhibition exhibits tissue-specific consequences. While the brain shows marked 2-AG accumulation, peripheral tissues (e.g., liver, spleen) display heterogeneous changes in other monoacylglycerols (e.g., C16:0 MAG, C18:1 MAG), reflecting MAGL's broader role in lipid metabolism [1].
Table 1: Tissue-Specific Effects of MAGL Inhibition by JZL184
Tissue | MAGL Inhibition (%) | 2-AG Elevation (Fold) | Other MAG Changes |
---|---|---|---|
Brain | >85% | >8-fold | Modest increase in C16:0, C18:1 MAG |
Liver | >80% | 2-fold | Significant increase in C18:1 MAG |
Spleen | >90% | 3-fold | Elevated C16:0 MAG |
JZL184’s impact on 2-AG is dose-dependent. Acute low-dose treatment (4–8 mg/kg) elevates brain 2-AG by 3–5 fold without altering anandamide (AEA) levels [1] [7]. Higher doses (16–40 mg/kg) induce more robust 2-AG increases (>8-fold) but risk partial FAAH inhibition (∼50%) and elevated AEA in peripheral tissues [1] [3]. Chronic administration regimens reveal dose-specific adaptations:
Table 2: Dose-Dependent Pharmacodynamics of JZL184
Dose (mg/kg) | Treatment Duration | Brain 2-AG Change | FAAH Inhibition | CB1 Receptor Status |
---|---|---|---|---|
4–8 | Acute (4h) | ↑ 3–5 fold | None | Normal |
16–40 | Acute (4h) | ↑ >8 fold | ≤50% | Normal |
4–8 | Chronic (6 days) | ↑ 3–5 fold | None | Normal |
16–40 | Chronic (6 days) | → Baseline | ≤50% | Downregulated/Desensitized |
Prolonged high-dose JZL184 (≥16 mg/kg/day for ≥5 days) induces functional CB1 tolerance. This manifests as:
In contrast, chronic low-dose JZL184 (≤8 mg/kg/day) maintains CB1 receptor density, signaling efficacy, and behavioral responses. Key evidence includes:
JZL184 exhibits off-target inhibition at higher concentrations:
Structural modifications yield improved selectivity. Replacing JZL184’s p-nitrophenyl group with a hexafluoroisopropyl (HFIP) carbamate (e.g., KML29) eliminates FAAH cross-reactivity (IC₅₀ > 50,000 nM) while retaining MAGL potency (IC₅₀ = 15 nM) [3]. This highlights the role of the leaving group in target discrimination.
Table 3: Serine Hydrolase Selectivity Profiles of MAGL Inhibitors
Enzyme | JZL184 IC₅₀ (nM) | KML29 (HFIP Analogue) IC₅₀ (nM) | Selectivity Ratio (JZL184:KML29) |
---|---|---|---|
MAGL | 10 | 15 | 1:1.5 |
FAAH | 4,690 | >50,000 | 1:>10,000 |
ABHD6 | 3,270 | 4,870 | 1:1.5 |
ABHD12 | >10,000 | >50,000 | Not Calculable |
CES1 (Liver) | 1,200* | >50,000 | 1:>40 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7